3-(2,5-Dimethyl-3-thienyl)-2-propenoic acid
Overview
Description
3-(2,5-Dimethyl-3-thienyl)-2-propenoic acid is an organic compound characterized by the presence of a thiophene ring substituted with two methyl groups and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-3-thienyl)-2-propenoic acid typically involves the condensation of 3-acetyl-2,5-dimethylthiophene with appropriate reagents. One common method includes the Stobbe condensation of 3-acetyl-2,5-dimethylthiophene with diethyl isopropylidenesuccinate in the presence of a base such as t-BuOK. The resulting product undergoes further reactions, including alkaline hydrolysis and cyclization, to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-3-thienyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(2,5-Dimethyl-3-thienyl)-2-propenoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of photochromic materials and other advanced materials
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-3-thienyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. For instance, in photochromic applications, the compound undergoes reversible transformations upon exposure to light, leading to changes in its electronic and geometric structure. This property is exploited in the development of optical memory media and photoswitching devices .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: A simpler thiophene derivative with similar structural features.
3-(2,5-Dimethyl-3-thienyl)acrylic acid: A closely related compound with a similar propenoic acid moiety.
2,5-Dimethyl-3-thienyl)boronic acid: Another thiophene derivative with boronic acid functionality
Uniqueness
3-(2,5-Dimethyl-3-thienyl)-2-propenoic acid is unique due to its combination of a thiophene ring and a propenoic acid moiety, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-(2,5-dimethylthiophen-3-yl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-6-5-8(7(2)12-6)3-4-9(10)11/h3-5H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNBEDGEIDMSMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260887 | |
Record name | 3-(2,5-Dimethyl-3-thienyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257946-36-4 | |
Record name | 3-(2,5-Dimethyl-3-thienyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=257946-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,5-Dimethyl-3-thienyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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